molecular formula C13H20N2O B1438281 N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine CAS No. 920483-38-1

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Cat. No.: B1438281
CAS No.: 920483-38-1
M. Wt: 220.31 g/mol
InChI Key: VTFHAOAYZBUAIF-UHFFFAOYSA-N
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Description

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a chemical compound with the CAS Registry Number 920483-38-1 . Its molecular formula is C13H20N2O, and it has a molecular weight of 220.31 g/mol . The compound features a morpholine ring, a common structural motif in medicinal chemistry, linked to a phenyl ring substituted with an N-methylethanamine group . The SMILES notation for the compound is CC(NC)C1=CC=C(N2CCOCC2)C=C1 . This substance is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols, including the use of personal protective equipment . The product is typically supplied with a purity of 95% or greater . For specific storage and handling conditions, please refer to the product's certificate of analysis.

Properties

IUPAC Name

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(14-2)12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFHAOAYZBUAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

This method is widely used for synthesizing substituted ethanamines and involves the condensation of a ketone with a primary or secondary amine, followed by reduction.

  • Starting Materials:
    • 4-(Morpholin-4-yl)acetophenone (or similar ketone derivative)
    • Methylamine or formaldehyde and methylamine for in situ generation of N-methylamine
  • Procedure:
    • The ketone is reacted with methylamine under mild acidic or neutral conditions to form an imine intermediate.
    • The imine is then reduced using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C with hydrogen gas) to yield this compound.
  • Reaction Conditions:
    • Solvents: Methanol, ethanol, or tetrahydrofuran (THF)
    • Temperature: Room temperature to 50°C
    • Time: 4–24 hours depending on reagents and scale
  • Advantages:
    • High selectivity for secondary amine formation
    • Mild reaction conditions preserve sensitive groups
  • Notes:
    • Control of pH is critical to avoid over-alkylation or side reactions.
    • Purification typically involves extraction and recrystallization or chromatography.

Nucleophilic Aromatic Substitution (SNAr) Route

  • Starting Materials:
    • 4-fluoro- or 4-chlorophenylethylamine derivatives
    • Morpholine
  • Procedure:
    • Morpholine acts as a nucleophile and displaces the halogen on the aromatic ring under heating in polar aprotic solvents such as dimethylformamide (DMF).
    • Subsequent N-methylation of the ethanamine nitrogen can be achieved by reductive methylation or direct alkylation.
  • Reaction Conditions:
    • Temperature: 50–100°C
    • Base: Cesium carbonate or potassium carbonate to facilitate substitution
  • Advantages:
    • Direct introduction of morpholine onto the aromatic ring
    • Scalable for industrial synthesis
  • Notes:
    • Requires careful control of reaction time and temperature to minimize by-products.

Alkylation of Morpholine with Substituted Benzyl Halides

  • Starting Materials:
    • 4-(Bromomethyl)phenylethanamine or similar halogenated intermediates
    • Morpholine
  • Procedure:
    • Morpholine is reacted with the benzyl halide under basic conditions to form the morpholin-4-ylphenyl moiety.
    • The ethanamine nitrogen is then methylated using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction).
  • Reaction Conditions:
    • Solvent: Acetonitrile, DMF, or ethanol
    • Base: Triethylamine or sodium hydride
    • Temperature: Room temperature to reflux
  • Advantages:
    • Straightforward and high-yielding steps
  • Notes:
    • Requires protection of amine groups if necessary to prevent side reactions.

Research Findings and Data Table

Preparation Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Reductive Amination 4-(Morpholin-4-yl)acetophenone, methylamine, NaBH3CN, MeOH, RT-50°C 75-85 >98 High selectivity, mild conditions Sensitive to pH, longer reaction times
Nucleophilic Aromatic Substitution 4-chlorophenylethylamine, morpholine, Cs2CO3, DMF, 80°C 65-80 95-97 Direct morpholine introduction, scalable Requires high temp, possible side reactions
Alkylation of Morpholine 4-(Bromomethyl)phenylethanamine, morpholine, base, MeI, EtOH 70-90 >98 Straightforward, good yields Needs amine protection, multiple steps

Notes on Industrial and Laboratory Scale Preparation

  • Industrial Scale:

    • The SNAr method with cesium carbonate base in DMF is favored for large-scale due to ease of handling and scalability.
    • Continuous monitoring of reaction parameters ensures high purity and yield.
    • Post-reaction workup includes solvent extraction, washing, and crystallization to isolate the product.
  • Laboratory Scale:

    • Reductive amination is preferred for its simplicity and availability of reagents.
    • Purification by column chromatography or recrystallization is common.

Summary and Expert Recommendations

  • The reductive amination approach offers a versatile and selective route for synthesizing this compound, especially when starting from ketone precursors.
  • The nucleophilic aromatic substitution method provides a direct route to introduce the morpholine moiety on the aromatic ring but requires careful control of reaction conditions.
  • Alkylation strategies are effective but may require protection/deprotection steps, increasing complexity.
  • Choice of method depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens, nucleophiles

Major Products Formed:

Scientific Research Applications

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is extensively used in scientific research due to its diverse applications, including:

Mechanism of Action

The mechanism of action of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

  • Structural Differences :
    • NBOMe compounds (e.g., 25I-NBOMe) feature a 2,5-dimethoxy-substituted phenyl ring and a benzyl group on the ethanamine nitrogen, whereas the target compound substitutes the methoxy groups with a morpholine ring and lacks the benzyl moiety .
  • Pharmacological Activity: NBOMe derivatives are potent 5-HT2A receptor agonists with hallucinogenic effects. The morpholine group in the target compound may reduce serotonin receptor affinity but improve metabolic stability due to reduced oxidative deamination .
  • Synthesis: NBOMe compounds are synthesized via reductive amination of 2C-X phenethylamines. The target compound likely involves alkylation of 4-morpholinophenyl precursors with methylamine derivatives (e.g., ) .
Feature N-Methyl-1-(4-Morpholin-4-ylphenyl)Ethanamine 25I-NBOMe
Aromatic Substitution 4-Morpholinyl 4-Iodo-2,5-dimethoxy
Amine Substitution N-Methyl N-Benzyl (2-methoxybenzyl)
Receptor Target Not well characterized 5-HT2A agonist
Bioactivity Potential antifungal/CNS modulator Hallucinogenic

PMMA (para-Methoxymethamphetamine)

  • Structural Differences: PMMA (N-methyl-1-(4-methoxyphenyl)-2-aminopropane) has a methoxy group at the para position and a propane backbone, contrasting with the ethanamine chain and morpholine ring in the target compound .
  • Pharmacological Activity: PMMA acts as a serotonin-norepinephrine-dopamine releasing agent with monoamine oxidase (MAO) inhibition. The morpholine group in the target compound may reduce MAO affinity but enhance blood-brain barrier penetration .
  • Synthesis :
    • PMMA is synthesized via Leuckart reaction or reductive amination. The target compound’s synthesis involves morpholine ring formation (e.g., ) .

Morpholine-Containing Antifungal Agents

  • Example : (R)-N-(4-tert-Butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine ().
  • Structural Differences :
    • The antifungal compound replaces the morpholinylphenyl group with a naphthyl group and includes a bulky tert-butylbenzyl substituent.
  • Pharmacological Activity :
    • Antifungal activity correlates with lipophilic aromatic groups. The target compound’s morpholine may reduce antifungal potency but improve aqueous solubility .

Triple Reuptake Inhibitors

  • Example : N-Methyl-1-(1-phenylcyclohexyl)ethanamine ().
  • Structural Differences :
    • The cyclohexyl group in the reuptake inhibitor contrasts with the morpholinylphenyl group.
  • Pharmacological Activity: The cyclohexyl group enhances CNS penetration and nonpolar interactions with monoamine transporters. The morpholine group in the target compound may alter selectivity for serotonin/norepinephrine/dopamine transporters .

Biological Activity

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, with the molecular formula C₁₃H₂₀N₂O and a molecular weight of approximately 220.32 g/mol, is a compound that has garnered interest due to its unique structural features, including a morpholine ring and an ethylamine moiety. Despite its potential, comprehensive data on its biological activity remains limited.

Chemical Structure and Properties

The compound features:

  • Morpholine ring : A six-membered ring containing one nitrogen atom and five carbon atoms.
  • Phenyl group : A benzene ring that enhances the compound's lipophilicity and potential receptor interactions.
  • Ethanamine moiety : Contributing to its basicity and potential interactions with biological targets.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O
Molecular Weight220.32 g/mol
CAS Number920483-38-1
Chemical StructureChemical Structure

Biological Activity

As of now, scientific databases such as PubChem have not reported any specific biological activities associated with this compound, indicating that research might still be in preliminary stages or unpublished in open literature. However, the presence of functional groups commonly found in biologically active compounds suggests potential areas for future exploration.

Interaction Studies

Preliminary studies suggest that compounds structurally similar to this compound may exhibit interactions with various receptors and enzymes. These interactions could be pivotal in understanding its potential therapeutic applications. For instance, compounds with morpholine rings have been shown to influence the reactivity of amines due to the electron-withdrawing effect of the ether oxygen.

Potential Applications

The unique structure of this compound opens avenues for research in several fields:

  • Pharmaceutical Development : Due to its structural similarities with known bioactive compounds, it may serve as a lead compound in drug discovery.
  • Neuroscience : Morpholine derivatives have been implicated in modulating ion channels, which could be relevant for neurological disorders .

Case Studies and Comparative Analysis

Although specific case studies on this compound are scarce, examining related compounds can provide insights into its potential biological activities.

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesNotable Biological Activity
1-(4-Morpholinophenyl)ethanamineContains morpholine and ethylamineExhibits significant antimicrobial activity
N-MethylmorpholineSimple morpholine derivativeUsed primarily as a solvent in organic synthesis
2-MorpholinoethylamineEthylene bridge between two amine groupsPotential applications in drug design

Q & A

Q. What are the standard synthetic protocols for preparing N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Morpholine-Phenyl Coupling : Introduce the morpholine group to the para-position of a phenyl ring via nucleophilic substitution or palladium-catalyzed coupling (e.g., using 4-bromophenyl precursors and morpholine under reflux in polar aprotic solvents like DMF) .

Ethylamine Introduction : React the substituted phenyl intermediate with ethylamine derivatives (e.g., via reductive amination using sodium cyanoborohydride) .

N-Methylation : Treat the primary amine with methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) to achieve N-methylation .
Key Yield Factors :

  • Temperature control during coupling (60–100°C optimal for avoiding side reactions).
  • Solvent polarity (DMF or acetonitrile enhances reaction efficiency).
  • Stoichiometric ratios of reagents (excess morpholine improves substitution efficiency) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm structural integrity by identifying key signals:
  • Methyl groups (δ ~2.2–2.5 ppm for N-CH3).
  • Aromatic protons (δ ~6.8–7.5 ppm for the phenyl ring).
  • Morpholine protons (δ ~3.6–3.8 ppm for N-CH2 and O-CH2) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion detection) .
  • HPLC : Assess purity (>95% typically required for biological assays; C18 columns with acetonitrile/water mobile phases) .
  • X-ray Crystallography : Use SHELX software for crystal structure determination if single crystals are obtainable .

Q. What are the documented biological activities of this compound and its structural analogs?

  • Methodological Answer : While direct data on this compound is limited, analogs with morpholine and aromatic motifs demonstrate:
  • Antifungal Activity : (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine showed MIC50 values of 0.25–1.0 µg/mL against Cryptococcus neoformans and dermatophytes .
  • Enzyme Inhibition : Morpholine-containing compounds exhibit MAO-B inhibition (IC50 ~10–50 µM) via π-interactions and hydrogen bonding in docking studies .
    Key Structural Drivers :
  • Morpholine enhances solubility and hydrogen-bonding capacity.
  • Bulky aromatic groups (e.g., naphthalene) improve lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different analogs of this compound?

  • Methodological Answer : Contradictions often arise from subtle structural variations. Strategies include:
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl groups enhance antifungal activity, while fluorination reduces potency due to altered amine basicity) .
  • Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., MAO enzymes) and identify critical binding residues .
  • In Vitro Validation : Perform dose-response assays (e.g., MIC, IC50) under standardized conditions (RPMI-1640 medium, pH 7.0) to minimize variability .

Q. What experimental strategies are recommended for optimizing the enantiomeric purity of This compound during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ chiral auxiliaries (e.g., (R)-BINOL) or enzymes (e.g., Candida antarctica lipase B) for kinetic resolution .
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate enantiomers .
  • Monitoring : Polarimetry or chiral shift reagents in <sup>1</sup>H NMR to assess enantiomeric excess (ee >98% required for pharmacological studies) .

Q. How does the presence of the morpholine ring influence the physicochemical properties and target interaction of This compound?

  • Methodological Answer :
  • Physicochemical Impact :
  • Solubility : Morpholine’s oxygen increases water solubility (logP reduced by ~0.5–1.0 units).
  • Lipophilicity : Balanced by the aromatic phenyl group, enhancing membrane permeability .
  • Target Interactions :
  • Hydrogen Bonding : Morpholine’s nitrogen and oxygen form H-bonds with Asp/Cys residues in enzyme active sites (e.g., MAO-B) .
  • Conformational Rigidity : The six-membered ring restricts rotational freedom, improving binding specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
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N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

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